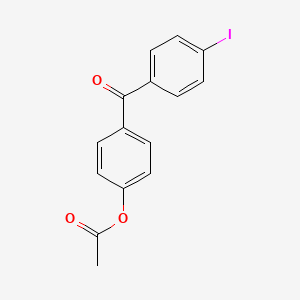

4-Acetoxy-4'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTOVLJRCHFHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641702 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-52-2 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

crystal structure analysis of 4-Acetoxy-4'-iodobenzophenone

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Acetoxy-4'-iodobenzophenone

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The structural elucidation of novel compounds is the bedrock of modern chemistry, providing the definitive blueprint of molecular architecture. This guide offers a comprehensive, field-proven methodology for the complete structural analysis of 4-Acetoxy-4'-iodobenzophenone, a halogenated benzophenone derivative. While this specific molecule serves as our model, the principles and protocols detailed herein are broadly applicable across small-molecule crystallography. We will proceed from rational synthesis and characterization, through the critical process of single-crystal growth, to the intricacies of X-ray diffraction data collection, structure solution, and refinement. The focus is not merely on the steps themselves, but on the causality behind each choice, ensuring a robust and reproducible scientific outcome.

Synthesis and Spectroscopic Confirmation

Expertise & Experience: Before any crystallographic analysis can be undertaken, the target compound must be synthesized with high purity. The presence of impurities, unreacted starting materials, or solvates can significantly hinder or prevent the growth of high-quality single crystals. The proposed synthesis is a standard esterification protocol, chosen for its high yield and straightforward purification.

Proposed Synthesis: Esterification of 4-Hydroxy-4'-iodobenzophenone

A plausible and efficient route to synthesize the title compound is the acetylation of 4-Hydroxy-4'-iodobenzophenone.

Protocol:

-

Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Hydroxy-4'-iodobenzophenone (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution to act as a base, scavenging the HCl byproduct.

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq.) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield the pure 4-Acetoxy-4'-iodobenzophenone.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-Acetoxy-4'-iodobenzophenone.

Spectroscopic Verification (A Self-Validating System)

Trustworthiness: Each characterization technique provides an orthogonal piece of evidence. The combination of NMR, IR, and Mass Spectrometry creates a self-validating system that unequivocally confirms the structure of the synthesized product before proceeding to the resource-intensive process of crystallization.

-

¹H and ¹³C NMR: Provides information on the electronic environment of hydrogen and carbon atoms, confirming the connectivity and successful acetylation. The disappearance of the phenolic -OH proton signal and the appearance of a new methyl singlet around δ 2.3 ppm in the ¹H NMR spectrum would be key indicators.

-

FT-IR Spectroscopy: Used to identify functional groups. The key vibrational bands to confirm the product are the appearance of a strong ester carbonyl (C=O) stretch around 1760 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting material.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight with high precision, providing definitive proof of the chemical formula.

Single Crystal Growth: The Crystallographer's Art

Expertise & Experience: Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-formed block, free of cracks or defects, and typically between 0.1 and 0.3 mm in each dimension. The choice of solvent and technique is critical and often requires empirical screening.

Common Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like DCM/hexane) is left in a loosely covered vial. The slow evaporation of the solvent increases the concentration gradually, promoting the formation of a few large, well-ordered crystals.

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a vial. The vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the solubility and inducing crystallization. This method often yields high-quality crystals.

Protocol: Screening for Crystallization Conditions

-

Dissolve ~5-10 mg of purified 4-Acetoxy-4'-iodobenzophenone in 0.5 mL of various solvents (e.g., acetone, ethanol, ethyl acetate, chloroform) in small vials.

-

For slow evaporation, cover the vials with paraffin film and pierce a few small holes with a needle.

-

For vapor diffusion, prepare chambers with common anti-solvents (e.g., hexane, pentane, diethyl ether).

-

Store all setups in a vibration-free environment at a constant temperature and observe over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Authoritative Grounding: The entire SC-XRD process, from data collection to refinement and validation, is governed by standards and software developed by the crystallographic community. The use of programs like SHELXT and SHELXL within integrated platforms such as Olex2 represents the authoritative standard for small-molecule structure determination.

Data Collection and Reduction

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Diffractometer Setup: The crystal is mounted on a goniometer head in a modern X-ray diffractometer, which is equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

-

Data Collection Strategy: The diffractometer software calculates an optimal strategy to collect a complete and redundant set of diffraction data by rotating the crystal through a series of orientations (frames).

-

Data Integration and Reduction: The raw diffraction images are processed to measure the intensity of each reflection. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.

Structure Solution and Refinement

This is the process of converting the diffraction intensities into a 3D atomic model.

Protocol:

-

Space Group Determination: The processed data is analyzed to determine the crystal system and space group, which defines the symmetry of the crystal lattice.

-

Structure Solution: The "phase problem" is solved using ab initio or direct methods. Software like SHELXT is exceptionally powerful at this, providing an initial, often nearly complete, model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL. This iterative process involves:

-

Assigning atom types (C, O, I, H).

-

Refining atomic positions and anisotropic displacement parameters (ADPs), which model atomic vibrations.

-

Locating and refining hydrogen atoms.

-

-

Validation: The final model is validated using tools like checkCIF, which checks for consistency and adherence to crystallographic standards set by the International Union of Crystallography (IUCr).

SC-XRD Workflow Diagram

Caption: The complete workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure: From Geometry to Packing

The final refined structure, contained within a Crystallographic Information File (CIF), provides a wealth of information.

Molecular Geometry

The primary analysis involves examining the internal geometry of the 4-Acetoxy-4'-iodobenzophenone molecule itself.

| Parameter | Expected Value / Feature to Analyze | Rationale |

| Dihedral Angle | The twist angle between the two phenyl rings. | Defines the overall conformation of the molecule; influenced by crystal packing. |

| C-I Bond Length | ~2.10 Å | A key parameter for assessing potential halogen bonding interactions. |

| Ester Group Planarity | The C-C-O-C torsion angle should be near 0° or 180°. | Confirms the expected planarity of the ester functional group. |

| Carbonyl Bond Length | C=O bond length around 1.20 Å; C-O bond length around 1.35 Å. | Standard values that confirm the bonding within the acetoxy group. |

Supramolecular Assembly: The Role of Non-Covalent Interactions

Expertise & Experience: A crystal is not merely a collection of molecules; it is a highly ordered three-dimensional array where molecules are held together by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for explaining the material's bulk properties. For 4-Acetoxy-4'-iodobenzophenone, the iodine atom makes it a prime candidate for forming halogen bonds.

-

Halogen Bonding (XB): A highly directional interaction between the electropositive region on the iodine atom (the σ-hole) and a Lewis base (a lone pair donor), such as the carbonyl oxygen of a neighboring molecule (C−I···O=C). This is often a dominant, structure-directing interaction in iodo-substituted compounds.

-

Hydrogen Bonding: Weak C−H···O hydrogen bonds involving the aromatic protons and the carbonyl or ester oxygens can play a significant role in stabilizing the crystal packing.

-

π-π Stacking: Face-to-face or offset stacking between the electron-rich phenyl rings of adjacent molecules can also contribute to the overall lattice energy.

Visualization of a Potential Halogen Bonding Motif

Caption: Diagram of a C-I···O halogen bond, a key interaction directing crystal packing.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

-

International Union of Crystallography. (2023). checkCIF/PLATON. URL: [Link]

-

Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. URL: [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Acetoxy-4'-iodobenzophenone in Palladium-Catalyzed Cross-Coupling

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 4-acetoxy-4'-iodobenzophenone in palladium-catalyzed cross-coupling reactions. This bifunctional building block offers a powerful platform for molecular construction, featuring a highly reactive aryl iodide for carbon-carbon and carbon-heteroatom bond formation, and a latent phenolic hydroxyl group, protected as an acetate. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and discuss the subsequent deprotection strategy that enhances the synthetic value of the coupled products.

Introduction: A Bifunctional Linchpin for Complex Synthesis

4-Acetoxy-4'-iodobenzophenone is a meticulously designed synthetic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The benzophenone core is a privileged scaffold found in numerous pharmaceuticals, photoinitiators, and materials science applications.[1][2][3] The strategic placement of the iodo and acetoxy groups unlocks a versatile and efficient pathway for creating complex derivatives.

-

The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the context of palladium-catalyzed cross-coupling. Its low bond dissociation energy facilitates rapid oxidative addition to the Pd(0) catalyst, often enabling reactions to proceed under milder conditions than their bromide or chloride counterparts.[4][5] This makes the 4'-iodo position the primary site for bond construction.

-

The Acetoxy Group: This moiety serves as a robust protecting group for a phenolic hydroxyl. It is stable to the conditions of many cross-coupling reactions, yet it can be readily cleaved post-coupling under mild basic conditions to reveal a phenol. This phenol can then serve as a handle for further functionalization (e.g., etherification, esterification) or as a key pharmacophoric element. This latent reactivity significantly expands the synthetic possibilities.[6][7]

This guide will detail the application of this building block in several cornerstone palladium-catalyzed reactions, providing both the mechanistic rationale and practical, actionable protocols.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is the Pd(0)/Pd(II) catalytic cycle. While specific details vary between reaction types, the fundamental sequence of oxidative addition, transmetalation (for C-C and C-N couplings), and reductive elimination remains consistent.[4][5] Most protocols utilize a stable Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), which is reduced in situ by a ligand (e.g., a phosphine), a reagent, or the solvent to generate the active Pd(0) species that enters the catalytic cycle.[8][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Notes and Protocols for the Development of Novel Materials with 4-Acetoxy-4'-iodobenzophenone

Abstract

This technical guide introduces 4-Acetoxy-4'-iodobenzophenone, a versatile yet under-explored aromatic ketone, as a strategic building block for the development of advanced materials and potential pharmaceutical intermediates. By leveraging the distinct functionalities of the benzophenone core, the iodo-substituent, and the acetoxy group, this molecule offers a trifecta of reactivity for researchers in materials science and drug discovery. The benzophenone moiety serves as a robust photoinitiator for UV-curing applications. The aryl-iodide provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. The acetoxy group can be readily hydrolyzed to a phenol, offering a further point for modification or influencing solubility and material properties. This guide presents detailed protocols for the synthesis of 4-Acetoxy-4'-iodobenzophenone and its application in photopolymerization and Suzuki-Miyaura cross-coupling reactions, providing a foundational framework for its exploration in novel material development.

Introduction: A Multifunctional Scaffold

4-Acetoxy-4'-iodobenzophenone is an aromatic ketone featuring three key functional domains: a photo-active benzophenone core, a synthetically versatile iodo-substituent, and a modifiable acetoxy group. While direct literature on this specific molecule is limited, its chemical architecture suggests significant potential derived from the well-established chemistry of its components.

-

Benzophenone Core: Benzophenone and its derivatives are renowned as Type II photoinitiators.[1][2] Upon absorption of UV radiation, the benzophenone moiety transitions to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate free radicals, which in turn initiate polymerization of monomers like acrylates.[3][4] This property is fundamental to UV-curing technologies for coatings, adhesives, and 3D printing.[5][6]

-

Aryl-Iodide Functionality: The carbon-iodine bond on one of the phenyl rings is a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This allows for the straightforward formation of new carbon-carbon bonds, enabling the synthesis of complex polymers, functional materials, and molecular scaffolds for drug discovery.[9][10]

-

Acetoxy Group: The acetoxy group provides a latent phenolic hydroxyl group. It can be hydrolyzed under basic or acidic conditions to reveal a phenol, which can then be used for further chemical modifications, such as ether or ester linkages, or for tuning the material's properties (e.g., adhesion, solubility, or thermal stability). This group can also influence the molecule's solubility in organic solvents.

This combination of functionalities in a single molecule makes 4-Acetoxy-4'-iodobenzophenone a highly attractive platform for creating novel materials with tailored properties.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of 4-Acetoxy-4'-iodobenzophenone and its precursors is provided in the table below.

| Property | 4-Hydroxy-4'-iodobenzophenone | 4-Acetoxy-4'-iodobenzophenone |

| Molecular Formula | C₁₃H₉IO₂ | C₁₅H₁₁IO₃ |

| Molecular Weight | 336.13 g/mol | 378.15 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol) | Soluble in common organic solvents (e.g., DCM, ethyl acetate) |

Proposed Synthesis of 4-Acetoxy-4'-iodobenzophenone

The synthesis of 4-Acetoxy-4'-iodobenzophenone can be achieved in a two-step process starting from 4-iodobenzoyl chloride and phenol, as illustrated below.

Caption: Proposed two-step synthesis of 4-Acetoxy-4'-iodobenzophenone.

Protocol 2.1.1: Synthesis of 4-Hydroxy-4'-iodobenzophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of hydroxybenzophenones.[11][12]

Materials:

-

4-Iodobenzoyl chloride

-

Phenol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Reagent Addition: Add anhydrous AlCl₃ (1.2 equivalents) to the flask, followed by 200 mL of anhydrous CS₂. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 4-iodobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Phenol Addition: Dissolve phenol (1.0 equivalent) in 50 mL of CS₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture will turn dark purple.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and the complex has decomposed.

-

Extraction: Transfer the mixture to a separatory funnel. If using CS₂, carefully remove it under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 100 mL). If using DCM, separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-hydroxy-4'-iodobenzophenone by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2.1.2: Acetylation of 4-Hydroxy-4'-iodobenzophenone

Materials:

-

4-Hydroxy-4'-iodobenzophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 4-hydroxy-4'-iodobenzophenone (1.0 equivalent) in a mixture of DCM and pyridine (5:1 v/v).

-

Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully add 1 M HCl to quench the excess pyridine and acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude 4-Acetoxy-4'-iodobenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Application in Materials Science: Photopolymerization

The benzophenone core of 4-Acetoxy-4'-iodobenzophenone makes it a prime candidate for a Type II photoinitiator in UV-curable formulations.[1][5]

Caption: Workflow for photopolymerization using 4-Acetoxy-4'-iodobenzophenone.

Protocol 3.1: UV Curing of an Acrylate Resin

This protocol describes the use of 4-Acetoxy-4'-iodobenzophenone as a photoinitiator for the rapid curing of a simple acrylate resin film.

Materials:

-

4-Acetoxy-4'-iodobenzophenone

-

Triethylamine (co-initiator)

-

Trimethylolpropane triacrylate (TMPTA) (monomer)

-

Glass microscope slides

-

UV curing lamp (e.g., 365 nm LED)

-

Micropipette

-

Thin-film applicator

Procedure:

-

Resin Preparation: In a small, amber vial, prepare a solution of 4-Acetoxy-4'-iodobenzophenone (e.g., 2 wt%) and triethylamine (e.g., 3 wt%) in TMPTA monomer.

-

Mixing: Gently warm the mixture to approximately 40 °C and stir until all components are fully dissolved. Protect the solution from light.

-

Film Application: Place a clean glass microscope slide on a level surface. Apply a small amount of the resin to one end of the slide and use a thin-film applicator to create a uniform film (e.g., 50 µm thickness).

-

UV Curing: Place the coated slide under a UV lamp (365 nm). The distance and intensity of the lamp should be standardized for reproducibility. Irradiate the film for a set time (e.g., 30-120 seconds).

-

Analysis: The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film. The degree of monomer conversion can be quantitatively determined using Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate C=C peak (around 810 cm⁻¹ and 1635 cm⁻¹).[3]

Application in Organic Synthesis: Palladium-Catalyzed Cross-Coupling

The aryl-iodide moiety of 4-Acetoxy-4'-iodobenzophenone is a key functional group for building more complex molecules through palladium-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful example.[10]

Caption: Suzuki-Miyaura cross-coupling of 4-Acetoxy-4'-iodobenzophenone.

Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling reaction to demonstrate the synthetic utility of the iodo- functionality.

Materials:

-

4-Acetoxy-4'-iodobenzophenone

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-Acetoxy-4'-iodobenzophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product, 4-Acetoxy-4'-phenylbenzophenone.

Potential in Drug Development

The benzophenone scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[13][14][15] The introduction of an iodo-substituent provides a handle for creating libraries of novel benzophenone derivatives through cross-coupling reactions. The resulting compounds can be screened for various biological activities. Furthermore, iodine-containing molecules themselves can have interesting biomedical applications.[16] The acetoxy group can act as a prodrug moiety, which may be hydrolyzed in vivo to release a potentially more active phenolic compound.

Conclusion

4-Acetoxy-4'-iodobenzophenone represents a promising, multifunctional building block for innovation in both materials science and medicinal chemistry. Its unique combination of a photo-active core, a synthetically versatile iodo-group, and a modifiable acetoxy group provides a rich platform for the development of novel polymers, functional materials, and potential therapeutic agents. The protocols provided herein serve as a validated starting point for researchers to explore the vast potential of this compound.

References

-

Hao, W., Liu, H., Yin, L., & Cai, M. (2016). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 81(10), 4244–4251. Available at: [Link]

-

Patterson, J. E., et al. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

-

Kainz, Q. M., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Macromolecular Chemistry and Physics, 218(23), 1700342. Available at: [Link]

-

ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available at: [Link]

-

Liu, S., et al. (2021). New Multifunctional Benzophenone-Based Photoinitiators with High Migration Stability and Their Applications in 3D Printing. Materials Chemistry Frontiers, 5(4), 1982-1994. Available at: [Link]

-

Wang, X., et al. (2019). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer. Journal of Applied Polymer Science, 136(29), 47773. Available at: [Link]

-

Kultys, A., & Pikus, S. (2012). Powder diffraction investigations of some derivatives of benzophenone: Monomers for synthesis of new polyurethanes. Powder Diffraction, 27(1), 1-8. Available at: [Link]

-

Wagner, P. J., & Sedon, J. H. (1996). Photoinduced Radical Cleavage of Iodobenzophenones. The Journal of Physical Chemistry, 100(4), 746-754. Available at: [Link]

-

Zhang, L., et al. (2007). A functional polysiloxane with benzophenone derivative ultraviolet absorbing side groups: Synthesis, morphology, and its performance on fabrics. Journal of Applied Polymer Science, 104(2), 680-687. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available at: [Link]

-

Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Daugulis, O., et al. (2010). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science, 1(4), 571-574. Available at: [Link]

-

ACS Publications. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Royal Society of Chemistry. (2022). A single-pot synthesis of 4-hydroxybenzophenones via acid-catalyzed alkoxylation of p-quinone methides followed by DDQ-assisted oxo-demethoxylation. Available at: [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?. Available at: [Link]

- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

-

National Center for Biotechnology Information. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

-

MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and photopolymerization properties of curable benzophenone derivative photoinitiator. Available at: [Link]

- Google Patents. (n.d.). EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones.

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

-

Macquarie University Research PURE. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. figshare.mq.edu.au [figshare.mq.edu.au]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

minimizing homocoupling side reactions of 4-Acetoxy-4'-iodobenzophenone

Technical Support Center: 4-Acetoxy-4'-iodobenzophenone

A Guide to Minimizing Homocoupling Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for 4-Acetoxy-4'-iodobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Homocoupling, the undesired self-coupling of starting materials, is a persistent challenge that can significantly reduce the yield of your desired cross-coupled product and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and minimize these side reactions, ensuring the efficiency and success of your synthetic campaigns.

Part 1: General Troubleshooting & Foundational Principles

This section addresses universal issues that can lead to homocoupling irrespective of the specific cross-coupling reaction being performed.

Question: My reaction is sluggish, and I'm seeing significant amounts of homocoupled biaryl product. Where should I start my investigation?

Answer: A sluggish reaction is often a primary indicator that conditions are favoring side reactions. Before optimizing specific parameters of the coupling reaction itself, it is crucial to validate the foundational components of your setup.

-

Inert Atmosphere Integrity: The presence of oxygen is a major contributor to both catalyst decomposition and certain homocoupling pathways, such as the Glaser-Hay coupling of terminal alkynes.[1][2] Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2] The reaction should be maintained under a positive pressure of inert gas throughout.

-

Catalyst Integrity & Activity: Palladium(0) catalysts are sensitive to air and can decompose into inactive palladium black, especially at elevated temperatures.[1] If you observe a black precipitate, it's a clear sign of catalyst death. Always use fresh, high-quality catalysts. For Pd(II) precatalysts, ensure the in situ reduction to the active Pd(0) species is efficient under your reaction conditions. The choice of ligand, base, and temperature all influence this critical activation step.

-

Reagent Purity: Impurities in your 4-Acetoxy-4'-iodobenzophenone, the coupling partner, or solvents can poison the catalyst. Similarly, the base used is critical; ensure it is anhydrous and of high purity.

Below is a workflow to diagnose foundational issues before proceeding to reaction-specific troubleshooting.

Caption: Initial troubleshooting workflow for homocoupling.

Part 2: Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Issue: I am observing significant formation of the symmetrical biaryl, 4,4'-di(4-acetoxybenzoyl)biphenyl, from the homocoupling of 4-Acetoxy-4'-iodobenzophenone.

Probable Causes & Solutions:

This side reaction arises from the undesired coupling of two molecules of the aryl iodide. The mechanism often involves a Pd(0) species undergoing oxidative addition with two aryl halide molecules or a disproportionation of an Ar-Pd(II)-X intermediate.[3]

-

Suboptimal Ligand Choice: The ligand plays a pivotal role in dictating the rates of the elementary steps in the catalytic cycle.[4][5]

-

Causality: The desired cross-coupling requires reductive elimination from a Ar-Pd(II)-Ar' intermediate. Homocoupling can occur if this step is slow, allowing for competing pathways. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃) accelerate the reductive elimination step.[6] This makes the desired product formation kinetically more favorable than the pathways leading to homocoupling.

-

Solution: Switch from standard ligands like PPh₃ to a bulkier, more electron-donating ligand. This is the most common and effective solution.

-

-

Incorrect Base or Base Strength: The base is not merely a spectator; it is integral to the transmetalation step.[5]

-

Causality: If the base is too weak or its solubility is poor, the transmetalation of the boronic acid derivative to the palladium center will be slow. This increases the lifetime of the Ar-Pd(II)-I intermediate, giving it more opportunity to participate in homocoupling pathways.

-

Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficiently strong and soluble in the reaction medium. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often preferred. Using a biphasic solvent system (e.g., Toluene/Water) can improve the availability of the base.[7]

-

-

High Reaction Temperature:

-

Causality: While heat can increase the rate of the desired reaction, excessively high temperatures can also accelerate catalyst decomposition and side reactions.[8] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity.

-

Solution: Screen a range of temperatures. Often, reducing the temperature from, for example, 110 °C to 80-90 °C can significantly improve the ratio of cross-coupling to homocoupling, especially when using a highly active catalyst system.[8]

-

Caption: Competing reductive elimination pathways in Suzuki coupling.

B. Sonogashira Coupling

Issue: My primary byproduct is a symmetrical 1,3-diyne, resulting from the homocoupling of my terminal alkyne (Glaser-Hay Coupling).

Probable Causes & Solutions:

Glaser-Hay coupling is an oxidative dimerization of terminal alkynes and is arguably the most common side reaction in Sonogashira couplings.[2] It is heavily promoted by the copper(I) co-catalyst and the presence of oxygen.[1][2]

-

Presence of Oxygen:

-

Causality: Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, which is the key step in the Glaser coupling mechanism.[2]

-

Solution: This is the most critical factor. Employ rigorous anaerobic conditions. Degas all solvents and liquid reagents thoroughly and maintain a positive inert gas pressure throughout the experiment.[2]

-

-

High Copper(I) Catalyst Loading:

-

Causality: While Cu(I) is essential for the standard Sonogashira catalytic cycle, high concentrations directly increase the rate of the competing Glaser pathway.[1]

-

Solution: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount, often as low as 1-2 mol%. In some cases, simply reducing the copper loading can dramatically suppress homocoupling.

-

-

High Instantaneous Alkyne Concentration:

-

Causality: If the concentration of the terminal alkyne is high relative to the aryl iodide, the probability of two alkyne molecules finding each other at a catalytic center increases.

-

Solution: Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration low, favoring the cross-coupling pathway over dimerization.[1][9]

-

-

Consider Copper-Free Conditions:

-

Causality: Eliminating the copper co-catalyst entirely removes the primary mechanism for Glaser coupling.[10]

-

Solution: For particularly sensitive or precious alkynes, switching to a copper-free Sonogashira protocol is a highly effective strategy. These protocols often require a different base (e.g., a bulky amine) or specific ligand systems but completely prevent this side reaction.[10]

-

Caption: The Glaser-Hay pathway leading to alkyne homocoupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which general class of phosphine ligands is best for minimizing aryl iodide homocoupling in palladium-catalyzed reactions?

A1: Bulky, electron-rich phosphine ligands are generally superior for minimizing homocoupling of aryl iodides.[4][7] Ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are highly effective. Their steric bulk promotes a monoligated palladium species that is highly reactive in oxidative addition, while their electron-donating nature facilitates the final, irreversible reductive elimination step, outcompeting side reactions.[6][11]

Q2: How does the choice of halide (I vs. Br vs. Cl) on my benzophenone substrate affect the propensity for homocoupling?

A2: The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl.[12] Because 4-Acetoxy-4'-iodobenzophenone is highly reactive, its Ar-Pd(II)-I intermediate forms quickly. If the subsequent steps (transmetalation, reductive elimination) are slow, this reactive intermediate has a longer lifetime to engage in homocoupling pathways. While aryl bromides and chlorides are less reactive in the initial oxidative addition, this can sometimes be an advantage, as the overall catalytic cycle can be more synchronous, reducing the buildup of reactive intermediates. However, these less reactive halides often require more forcing conditions (higher temperature, stronger bases, more active catalysts), which can introduce other side reactions.[13]

Q3: Can the solvent choice influence the amount of homocoupling?

A3: Yes, absolutely. The solvent affects reagent solubility, catalyst stability, and the speciation of the catalytic complexes.[14][15] For example, in Suzuki couplings, a polar, aprotic solvent like DMF or dioxane might be used. In some cases, a biphasic system like toluene/water can be beneficial for dissolving an inorganic base and facilitating the reaction at the interface.[7] For C-N couplings, it has been shown that the solubility of the iodide salt byproduct can inhibit the reaction; switching to a solvent where the salt precipitates can drive the reaction forward and improve efficiency.[16] There is no single "best" solvent; it must be optimized for the specific reaction type and substrate.

Q4: I'm attempting an Ullmann cross-coupling to form an unsymmetrical biaryl, but I'm only getting the symmetrical product from my iodobenzophenone. What can I do?

A4: The classic Ullmann reaction is a homocoupling.[17][18] To achieve a selective cross-coupling, you need to differentiate the reactivity of the two coupling partners. Modern Ullmann-type cross-couplings often use palladium or nickel catalysts and carefully chosen ligands to control selectivity.[17] Key strategies include:

-

Stoichiometry: Use a significant excess of one of the coupling partners. This is often not ideal due to atom economy but can be effective.

-

Electronic Differentiation: Couple an electron-rich aryl halide with an electron-poor one. The difference in their rates of oxidative addition can favor the cross-coupled product.

-

Modern Catalytic Systems: Move away from classical copper-bronze conditions. Use a well-defined Pd or Ni catalyst with specific ligands designed for cross-coupling, which can operate under much milder conditions and offer higher selectivity.[3]

Part 4: Data Summary & Recommended Parameters

The following table summarizes key parameters and their general effect on minimizing homocoupling of 4-Acetoxy-4'-iodobenzophenone.

| Parameter | Recommendation for Minimizing Homocoupling | Rationale |

| Ligand | Use bulky, electron-donating phosphines (e.g., XPhos, SPhos, P(t-Bu)₃). | Accelerates the final reductive elimination step, making it kinetically favored over competing homocoupling pathways.[6] |

| Catalyst Loading | Use the lowest effective loading (typically 0.5-2 mol%). | Minimizes catalyst-driven side reactions. High loadings do not always improve selectivity. |

| Temperature | Screen for the lowest effective temperature (often 60-90 °C). | Avoids thermal decomposition of the catalyst and reduces rates of undesired side reactions relative to the main pathway.[8] |

| Base | Use a competent base for the specific reaction (e.g., K₃PO₄, Cs₂CO₃). | Ensures the transmetalation step is fast, reducing the lifetime of the Ar-Pd(II)-X intermediate that can lead to homocoupling.[19] |

| Atmosphere | Maintain a strict, rigorously controlled inert (Ar or N₂) atmosphere. | Prevents catalyst oxidation and suppresses oxygen-mediated homocoupling pathways like Glaser coupling.[1][2] |

| Reagent Addition | For Sonogashira, add the alkyne via syringe pump. | Keeps the instantaneous concentration of the homocoupling-prone reagent low, favoring cross-coupling.[1] |

Part 5: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Biarylphosphine Ligand to Minimize Homocoupling

This protocol is designed to favor the cross-coupling of 4-Acetoxy-4'-iodobenzophenone by using a highly active catalyst system that promotes rapid reductive elimination.

-

Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the biarylphosphine ligand (e.g., SPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of inert gas, add 4-Acetoxy-4'-iodobenzophenone (1.0 equiv.) and the arylboronic acid partner (1.2-1.5 equiv.).

-

Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via cannula or syringe. The total concentration should be around 0.1 M with respect to the aryl iodide.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling to Eliminate Glaser Homocoupling

This protocol completely avoids the Glaser coupling side reaction by omitting the copper co-catalyst.[10]

-

Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Under a positive flow of inert gas, add 4-Acetoxy-4'-iodobenzophenone (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Solvent & Base Addition: Add degassed, anhydrous solvent (e.g., THF or Toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3-5 equiv.).

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling, filter the mixture through a pad of celite to remove amine salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. ikm.org.my [ikm.org.my]

- 20. researchgate.net [researchgate.net]

- 21. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. icmpp.ro [icmpp.ro]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 29. reddit.com [reddit.com]

- 30. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. books.rsc.org [books.rsc.org]

- 32. organic-synthesis.com [organic-synthesis.com]

- 33. mdpi.com [mdpi.com]

- 34. youtube.com [youtube.com]

- 35. researchgate.net [researchgate.net]

- 36. xray.uky.edu [xray.uky.edu]

- 37. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 38. researchgate.net [researchgate.net]

- 39. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Yoneda Labs [yonedalabs.com]

- 41. mdpi.com [mdpi.com]

Validation & Comparative

comparing the reactivity of iodo- vs. bromo-substituted benzophenones

Reactivity Profiles, Mechanistic Nuances, and Experimental Protocols[1]

Executive Summary

In the functionalization of the benzophenone scaffold, the choice between 4-iodobenzophenone (4-I-BP) and 4-bromobenzophenone (4-Br-BP) is rarely arbitrary. It represents a strategic trade-off between kinetic reactivity and catalytic stability .

-

4-Iodobenzophenone is the superior electrophile for rapid oxidative addition and low-temperature lithium-halogen exchange. However, it suffers from higher cost, lower atom economy, and the potential to poison active Pd(0) catalysts via the formation of stable bridging iodide dimers.

-

4-Bromobenzophenone offers a robust balance. While kinetically slower in oxidative addition, it is often preferred for industrial scale-up due to cost-efficiency and the ability to avoid the "iodide effect" in specific catalytic cycles.

This guide analyzes these substrates through three lenses: Palladium-catalyzed coupling, Lithium-Halogen exchange, and Photophysical behavior.

Technical Specifications & Fundamental Properties

The divergent reactivity of these analogues is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

| Property | 4-Bromobenzophenone | 4-Iodobenzophenone | Impact on Reactivity |

| C-X Bond Energy | ~81 kcal/mol (339 kJ/mol) | ~65 kcal/mol (272 kJ/mol) | Critical: Lower BDE in Iodo- facilitates faster oxidative addition.[1] |

| C-X Bond Length | 1.86 - 1.90 Å | 2.08 - 2.10 Å | Longer bond in Iodo- increases steric accessibility for metal centers. |

| Leaving Group Ability | Good ( | Excellent ( | Iodo- is displaced roughly |

| Heavy Atom Effect ( | Bromine ( | Iodine ( | Iodine induces significantly higher Spin-Orbit Coupling (SOC), quenching fluorescence. |

Case Study A: Palladium-Catalyzed Cross-Coupling

The Mechanistic Divergence

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step (RDS) is typically the oxidative addition of the aryl halide to the Pd(0) species.

-

Standard Reactivity: 4-I-BP reacts significantly faster than 4-Br-BP. This allows 4-I-BP to couple at room temperature or with lower catalyst loadings.

-

The "Iodide Effect" (The Trap): While 4-I-BP adds to Pd(0) faster, the resulting Pd(II)-I complex is prone to forming bridging iodide dimers

. These dimers are thermodynamically stable and can sequester the catalyst, effectively stalling the cycle.-

Recommendation: If using 4-I-BP, use bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) that sterically prevent dimer formation, or add silver salts (AgOTf) to strip the iodide.

-

Visualization: Reactivity & The Iodide Trap

Figure 1: Comparative catalytic pathways. Note the off-cycle "Inactive Sink" (Dimer) that specifically plagues the Iodo- pathway despite its faster initial reaction.

Experimental Protocol: Competitive Suzuki Coupling

Objective: To determine relative reactivity rates.

-

Setup: In a Schlenk tube, dissolve 4-iodobenzophenone (0.5 mmol) and 4-bromobenzophenone (0.5 mmol) in 1,4-dioxane (4 mL).

-

Internal Standard: Add dodecane (0.5 mmol) for GC/NMR integration.

-

Reagents: Add phenylboronic acid (0.5 mmol - limiting reagent),

(1.5 mmol), and -

Reaction: Heat to 60°C.

-

Monitoring: Aliquot every 10 minutes. Quench in EtOAc/Water. Analyze organic layer via GC-MS.

-

Expected Outcome: You will observe >90% consumption of 4-iodobenzophenone before significant conversion of the bromo-derivative occurs, confirming

.

Case Study B: Lithium-Halogen Exchange

For generating the benzophenone anion (to react with electrophiles like aldehydes or silanes), the halogen choice dictates the temperature window.

-

4-I-BP: Exchange with

-BuLi or -

4-Br-BP: Exchange is slower. If the temperature is too low, the exchange may be sluggish; if too high, the lithium reagent will attack the benzophenone carbonyl. Protection of the ketone (e.g., as a ketal) is strongly recommended for the Bromo- derivative , whereas the Iodo- derivative often allows "barbier-type" in-situ trapping due to the speed of exchange.

Visualization: Kinetic Selectivity

Figure 2: Kinetic competition during lithiation. The Iodo-substituent allows the exchange reaction to outcompete the background reaction of the alkyllithium with the ketone.

Case Study C: Photophysics (The Heavy Atom Effect)

Benzophenone is a classic triplet sensitizer. Substituting with halogens alters its photodynamics via the Heavy Atom Effect . This is vital for researchers using these molecules as photo-initiators or in photo-affinity labeling.

-

Mechanism: High atomic number (

) increases Spin-Orbit Coupling (SOC). -

Comparison:

-

4-Br-BP (

): Moderate SOC. High triplet quantum yield ( -

4-I-BP (

): Massive SOC. The rate of Intersystem Crossing (ISC) is extremely fast, but the rate of deactivation from -

Result: 4-I-BP has a shorter triplet lifetime than 4-Br-BP. If your downstream photochemical reaction is slow (bimolecular), 4-I-BP may relax back to the ground state before reacting.

-

Strategic Recommendations

| Scenario | Recommended Substrate | Reasoning |

| Complex Total Synthesis | 4-Iodobenzophenone | High reactivity allows milder conditions (RT), preserving sensitive functional groups.[4] |

| Large Scale / GMP | 4-Bromobenzophenone | Lower cost, higher stability, and easier purification (less iodine waste). |

| Low-Temp Lithiation | 4-Iodobenzophenone | Essential to outcompete carbonyl attack at -78°C. |

| Photo-Labeling | 4-Bromobenzophenone | Longer triplet lifetime increases the probability of successful radical abstraction/cross-linking. |

References

-

Bond Dissociation Energies: Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007 .

-

Oxidative Addition Trends: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

-

The Iodide Effect: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[5] Chem. Int. Ed.2002 , 41, 4176.

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[6] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[6][7] Chem.1988 , 352, 1-46.

- Heavy Atom Effect in Benzophenones: Turro, N. J. Modern Molecular Photochemistry, University Science Books, 1991. (Standard Text)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.scut.edu.cn [www2.scut.edu.cn]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Benchmarking Benzophenone Derivatives: A Comparative Guide to Quantum Yields and Photochemical Efficiency

Executive Summary & Core Directive

Benzophenone (BP) and its derivatives represent a cornerstone class of Type II photosensitizers, renowned for their near-unity intersystem crossing (

This guide objectively compares the quantum yields of standard Benzophenone against its common derivatives (4-Phenylbenzophenone and Michler’s Ketone) and industry standards (Rose Bengal). It provides a self-validating experimental protocol for quantifying

Mechanistic Foundation: The "Unity" Efficiency Paradox

To utilize benzophenones effectively, one must understand the specific electronic transitions that govern their reactivity. Unlike dye-based sensitizers (e.g., Rhodamines), BP undergoes a rapid

While

-

Type I Interactions: Hydrogen abstraction from solvent or substrate (dominant in alcohols/amines).

-

Type II Interactions: Energy transfer to ground-state oxygen (

) to form singlet oxygen ( -

Physical Quenching: Non-radiative decay.

Visualization: Benzophenone Jablonski Dynamics

The following diagram illustrates the competitive pathways governing the quantum yield.

Figure 1: Jablonski diagram highlighting the bifurcation of the Triplet State (T1) into Type I (Radical) and Type II (Singlet Oxygen) pathways.

Comparative Performance Data

The following data aggregates performance metrics in standard polar aprotic solvents (typically Acetonitrile or Methanol). Note that Michler's Ketone exhibits significant solvent dependence due to Twisted Intramolecular Charge Transfer (TICT) states, which can quench efficiency in polar environments.

| Photosensitizer | Key Characteristic | |||

| Benzophenone (BP) | ~254 nm / 330 nm | 1.0 | 0.35 – 0.53 | High H-abstraction capability; UV-only activation. |

| 4-Phenylbenzophenone | ~280 nm / 360 nm | ~1.0 | 0.40 – 0.50 | Red-shifted absorption; better overlap with UVA lamps. |

| Michler’s Ketone | ~365 nm | ~0.9 (Non-polar) | < 0.10 (Polar) / 0.7 (Benzene) | Highly efficient in non-polar polymers; poor in aqueous/polar media. |

| Rose Bengal (Ref) | ~550 nm | ~0.76 | 0.75 – 0.80 | Visible light standard; strictly Type II mechanism. |

Data synthesized from IUPAC Photochemistry standards and Wilkinson et al. [1, 2].

Experimental Protocol: Relative Determination of

Objective: Determine the singlet oxygen quantum yield of a Benzophenone derivative using the chemical trapping method. Principle: We measure the bleaching rate of a singlet oxygen trap (DPBF) in the presence of the sample vs. a reference standard.

Materials

-

Trap: 1,3-Diphenylisobenzofuran (DPBF).[2][3] Note: Extremely sensitive to ambient light.

-

Reference: Rose Bengal (for visible/UVA overlap) or Phenalenone.

-

Solvent: Acetonitrile or Methanol (Spectroscopic Grade).

-

Light Source: Monochromatic LED (e.g., 365 nm) or filtered Xe-arc lamp.

Workflow Diagram

Figure 2: Step-by-step workflow for relative quantum yield determination using DPBF trapping.

Detailed Methodology

-

Absorbance Matching (Critical Step): Prepare solutions of your Benzophenone derivative and the Reference standard. Adjust concentrations so their absorbance at the irradiation wavelength is identical and below 0.1 (preferably 0.02–0.05).

-

Reasoning: Low optical density (OD) prevents the "Inner Filter Effect" where the photosensitizer absorbs the light intended for the trap or re-absorbs emitted light [3].

-

-

Trap Addition: Add DPBF to both cuvettes. The absorbance of DPBF at its max (~410 nm) should be roughly 1.0.

-

Precaution: DPBF reacts with ambient light. Handle in red light or total darkness.

-

-

Irradiation & Monitoring: Irradiate both samples under identical geometry. Every 10–30 seconds, stop and measure the absorption spectrum. Monitor the decrease of the DPBF peak at 410 nm.

-

Calculation: Plot

vs. irradiation time (Where

is the absorption correction factor (

Senior Scientist’s Analysis & Pitfalls

Solvent Choice is Non-Trivial

Do not use water for DPBF studies; it is insoluble. For Benzophenone studies, avoid alcohols if you strictly want to measure Type II (

The Oxygen Saturation Variable

Benzophenone's triplet lifetime is long (

Spectral Overlap

When using 4-Phenylbenzophenone, ensure your irradiation source does not photolyze the DPBF directly. DPBF absorbs slightly in the UV. Always run a "Trap Only" control to subtract background photolysis.

References

-

Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press. (Standard reference for

values). -

Wilkinson, F., et al. (1993). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. Journal of Physical and Chemical Reference Data.

-

BenchChem Technical Guides. (2025). Determining the Singlet Oxygen Quantum Yield: A Technical Guide. (Protocol validation).

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews. (Mechanistic insights on solvent effects).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.